Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Description
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a brominated heterocyclic compound featuring a saturated imidazo[1,2-a]pyrazine core. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antimalarial and anticancer agents . Its hydrochloride salt (CAS 1170568-70-3) is commercially available with ≥97% purity, underscoring its importance in drug discovery .
Properties
IUPAC Name |
ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7/h11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFJOJJHYFXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCNCC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 1,2-diaminopropane, followed by cyclization and bromination steps . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Substituent Modifications in Imidazo[1,2-a]pyrazine Derivatives
- Bromine vs. Hydrogen: The bromine atom in the target compound enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . In contrast, non-brominated analogues (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) are less reactive but exhibit improved metabolic stability .
- Ester Groups : Methyl esters () offer lower molecular weight and altered pharmacokinetics compared to ethyl esters, which are bulkier and may improve membrane permeability .
Core Heterocyclic Modifications
Table 2: Heterocyclic Core Variations
- Saturation vs. Unsaturation : Saturated imidazo[1,2-a]pyrazines (e.g., target compound) exhibit conformational flexibility, aiding protein binding . Unsaturated imidazo[1,2-a]pyrimidines demonstrate broader antimicrobial activity due to planar aromatic systems .
- Fused Rings : Benzo-fused derivatives () show enhanced π-π stacking interactions, improving affinity for enzyme active sites .
Table 4: Key Physicochemical Properties
- Synthetic Routes: Brominated derivatives are synthesized via cyclocondensation of trichloroacetone with aminopyrimidines, followed by halogenation (). Fluorophenyl-substituted analogues () require palladium-catalyzed cross-coupling, highlighting the versatility of the core structure.
Biological Activity
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 1170568-70-3) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₃BrClN₃O₂
- Molecular Weight : 310.58 g/mol
- Appearance : Light yellow to brown solid
- Purity : ≥97.0% (HPLC)
- Storage Conditions : 2-8°C
This compound exhibits its biological activity primarily through modulation of various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival signals.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens, potentially by disrupting their metabolic processes.
- Impact on Glucose Metabolism : Some research suggests that it may enhance glucose uptake in certain cell types, indicating a role in metabolic regulation.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Studies
-
Antimicrobial Activity :
A study evaluated the antifungal efficacy of this compound against various fungal strains. Results indicated a dose-dependent response with notable activity against Sporothrix species, suggesting potential therapeutic applications in treating fungal infections. -
Kinase Inhibition :
Research focusing on the compound's interaction with protein kinases revealed that it effectively inhibits PDK1 and other AGC kinases. This inhibition alters downstream signaling pathways critical for cell growth and proliferation, indicating its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate?
The synthesis typically involves two key steps: (1) bromination of the precursor imidazo[1,2-a]pyrazine core and (2) esterification to introduce the ethyl carboxylate group.
- Bromination : Reacting 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with bromine in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C) yields the 3-bromo intermediate.
- Esterification : The brominated intermediate is treated with ethyl chloroformate or ethyl alcohol in the presence of a base (e.g., triethylamine) to form the ethyl ester .
- Purification : Column chromatography or recrystallization (using DCM/hexane) is recommended for high purity (>95%) .
Q. How should this compound be stored to ensure stability?
- Storage : Store at 2–8°C under an inert atmosphere (argon or nitrogen) to prevent degradation. The hydrochloride salt form (CAS 1170568-70-3) is more stable, with a shelf life of >12 months under these conditions .
- Handling : Protect from moisture and light, as the bromine substituent may hydrolyze under acidic/basic conditions .
Q. What preliminary biological activities have been reported?
- Antimicrobial Activity : Derivatives show inhibition against Mycobacterium tuberculosis (MIC ~2–5 µg/mL) in vitro, attributed to the bromine atom enhancing electrophilic interactions with bacterial enzymes .
- Anticancer Potential : Cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–20 µM) has been observed, comparable to Adriamycin in preliminary assays .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Contradictions often arise from variations in assay conditions or compound purity. Key steps for resolution:
- Purity Verification : Use HPLC (>97% purity) and NMR to confirm structural integrity .
- Assay Optimization : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times (24–72 hours) to ensure reproducibility .
- Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity) and validate target engagement via enzyme inhibition assays (e.g., kinase profiling) .
Q. What strategies optimize nucleophilic substitution at the 3-bromo position?
The bromine atom is reactive toward nucleophiles (amines, thiols), but selectivity depends on:
Q. How does the ethyl ester group influence pharmacokinetic properties compared to methyl analogs?
- Lipophilicity : The ethyl ester increases logP by ~0.3 units compared to the methyl analog (logP: 0.86 vs. 0.56), improving membrane permeability .
- Metabolic Stability : Ethyl esters resist hepatic esterase hydrolysis longer than methyl esters (t₁/₂: 120 vs. 60 minutes in human plasma), enhancing bioavailability .
Methodological Recommendations
- Scale-Up Synthesis : Use flow chemistry for bromination to minimize exothermic risks and improve yield consistency .
- SAR Studies : Synthesize analogs with substitutions at the 2-carboxylate and 8-positions to explore activity trends .
- Target Identification : Employ computational docking (AutoDock Vina) with kinase libraries to predict binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
